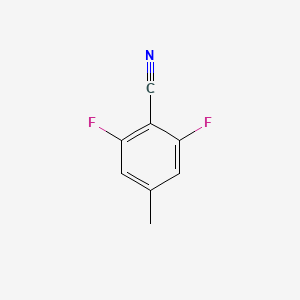

2,6-Difluoro-4-methylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-4-methylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVLTDRAGDCUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803792-98-4 | |

| Record name | 2,6-difluoro-4-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 2,6-Difluoro-4-methylbenzonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Difluoro-4-methylbenzonitrile

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a fluorinated aromatic building block of significant interest in medicinal chemistry and materials science. The document outlines a robust and reproducible synthetic pathway commencing from 2,6-Difluoro-4-methylaniline via a copper-catalyzed Sandmeyer cyanation reaction. We delve into the mechanistic rationale behind key experimental choices, ensuring a deep understanding of the transformation. Furthermore, this guide establishes a complete analytical workflow for the unambiguous structural confirmation and purity assessment of the title compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, step-by-step protocols for both synthesis and characterization are provided, intended to be a valuable resource for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of Fluorinated Benzonitriles

Fluorine-containing organic molecules have become indispensable in modern drug discovery.[1] The introduction of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Benzonitrile derivatives, in particular, are versatile intermediates and key structural motifs in a wide array of therapeutic agents, from kinase inhibitors to antiviral compounds.[2]

The compound this compound combines the advantageous properties of both the nitrile and the difluoro aromatic functionalities. The ortho-difluoro substitution pattern creates a unique electronic environment and can enforce specific conformations, making it a valuable building block for designing highly targeted and potent bioactive molecules.[3] This guide provides the scientific community with a detailed, field-proven methodology for its preparation and rigorous characterization.

Synthetic Strategy: The Sandmeyer Reaction

The synthesis of aryl nitriles from primary aromatic amines is most reliably achieved through the Sandmeyer reaction.[4][5] This classic transformation is a cornerstone of aromatic chemistry, valued for its broad applicability and dependable yields.[6] The reaction proceeds via a two-step, one-pot sequence: the initial conversion of an aryl amine to a diazonium salt, followed by the copper(I)-catalyzed displacement of the diazonium group with a cyanide nucleophile.[7][8]

Mechanistic Rationale

The Sandmeyer reaction is a prime example of a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4][6] The key steps are:

-

Diazotization: The primary amine (2,6-Difluoro-4-methylaniline) reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a relatively unstable arenediazonium salt. The low temperature is critical to prevent premature decomposition and loss of N₂ gas.

-

Single Electron Transfer (SET): The copper(I) cyanide catalyst initiates the core transformation by transferring a single electron to the diazonium salt.[7]

-

Radical Formation: This electron transfer results in the loss of a neutral nitrogen gas molecule (N₂), a thermodynamically highly favorable process, generating an aryl radical.

-

Nucleophilic Attack & Re-oxidation: The aryl radical then reacts with the copper(II) species formed in the initial step, transferring the cyanide group to the aromatic ring and regenerating the copper(I) catalyst to complete the catalytic cycle.

The choice of a copper(I) salt as the catalyst is crucial for facilitating the single-electron transfer that underpins the radical mechanism.[7]

Synthesis Workflow Diagram

The overall synthetic transformation is depicted below.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

2,6-Difluoro-4-methylaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN) (Caution: Extremely Toxic)

-

Diethyl Ether (Et₂O)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-Difluoro-4-methylaniline (1.0 eq).

-

Add water and concentrated HCl (3.0 eq) and cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Cyanation:

-

In a separate, larger flask, prepare a solution of CuCN (1.2 eq) and KCN (1.3 eq) in water. Cool this solution to 0 °C in an ice bath. (CAUTION: Handle cyanides with extreme care in a well-ventilated fume hood. KCN is added to help solubilize the CuCN).

-

Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Vigorous bubbling (N₂ evolution) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).[9]

-

Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound as a solid.

-

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized product.

Characterization Workflow Diagram

Caption: Analytical workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.[10]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[11]

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.[11]

Expected Spectral Data:

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.1 - 7.3 | t (triplet) | 2H | Aromatic H (H-3, H-5) |

| ~ 2.4 | s (singlet) | 3H | Methyl (-CH₃) |

Note: The aromatic protons will appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 163 (dd) | C-F (C-2, C-6) |

| ~ 140 (t) | C-CH₃ (C-4) |

| ~ 116 (t) | Aromatic CH (C-3, C-5) |

| ~ 115 | C≡N |

| ~ 95 (t) | C-CN (C-1) |

| ~ 20 | -CH₃ |

Note: Carbons coupled to fluorine will exhibit splitting. dd = doublet of doublets, t = triplet.

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single signal, as both fluorine atoms are chemically equivalent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

A small amount of the solid sample is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Expected Spectral Data:

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3070 | Weak | Aromatic C-H Stretch |

| ~ 2960 | Weak | Aliphatic C-H Stretch |

| ~ 2235 | Strong, Sharp | C≡N (Nitrile) Stretch |

| ~ 1620 | Strong | C=C Aromatic Ring Stretch |

| ~ 1280 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

Experimental Protocol:

-

A dilute solution of the sample is introduced into a mass spectrometer, typically using an Electron Impact (EI) ionization source. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.[11][12]

Expected Data:

-

Molecular Formula: C₈H₅F₂N

-

Molecular Weight: 153.13 g/mol

-

Expected Molecular Ion (M⁺) Peak: m/z = 153

Conclusion

This guide has detailed a reliable and well-characterized method for the synthesis of this compound. The Sandmeyer reaction provides an efficient route from the corresponding aniline precursor. The described analytical workflow, combining NMR, FT-IR, and MS, ensures the production of material with confirmed structural integrity and high purity, suitable for demanding applications in drug discovery and advanced materials research.

References

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

chemeurope.com. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]

- Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Retrieved from [Link]

-

Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-methyl-. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-methyl-. NIST WebBook. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Retrieved from [Link]

-

Shimadzu. (n.d.). Unknown Constituent Identification in Topical Preparation using a Q-TOF Mass Spectrometer. Retrieved from [Link]

-

PubMed. (2017, August 22). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer_reaction [chemeurope.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. byjus.com [byjus.com]

- 8. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. benchchem.com [benchchem.com]

- 12. lcms.cz [lcms.cz]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methylbenzonitrile is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of organic molecules, influencing factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of the physicochemical properties of this compound is therefore essential for its effective application in drug design and development. This guide provides a comprehensive overview of the key physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be verified through laboratory analysis.

| Property | Value | Source |

| Molecular Formula | C8H5F2N | PubChem[1] |

| Molecular Weight | 153.13 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Aqueous Solubility | Not experimentally determined | - |

| Predicted LogP (XlogP) | 2.2 | PubChemLite[1] |

I. Melting Point Determination

The melting point of a solid is a critical physical property that provides information about its purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (optional, for fine powdering)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the solid down into the bottom.

-

Repeat until a column of 2-3 mm of packed solid is at the bottom of the tube.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting to quickly approach the expected melting point (if unknown, a preliminary rapid determination can be performed).

-

-

Melting Point Measurement:

-

Observe the sample through the magnifying lens.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement with a fresh sample and capillary tube to ensure reproducibility.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point range.

-

Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to equilibrate, preventing an overestimation of the melting point.

Caption: Workflow for Melting Point Determination.

II. Lipophilicity (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a nonpolar organic solvent (like n-octanol) and a polar aqueous solvent (like water). The logarithm of this value, LogP, is a key indicator of a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates higher solubility in the organic phase (lipophilic), while a negative value indicates higher solubility in the aqueous phase (hydrophilic).

Experimental Protocol: HPLC-based LogP Determination

This protocol describes a common and efficient method for determining the LogP of a compound using High-Performance Liquid Chromatography (HPLC). This method relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its known LogP value.

Materials:

-

This compound sample

-

HPLC system with a UV detector

-

Reverse-phase C18 HPLC column

-

Mobile phase: Acetonitrile and water (or a suitable buffer)

-

A set of standard compounds with known LogP values

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare stock solutions of the standard compounds and the test compound (this compound) in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of working standard solutions of varying concentrations for each standard compound.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the chosen mobile phase composition.

-

Inject the standard solutions and the test compound solution onto the HPLC column.

-

Record the retention time for each compound.

-

-

Data Analysis:

-

Create a calibration curve by plotting the logarithm of the retention factor (k') for the standard compounds against their known LogP values. The retention factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the dead time (retention time of an unretained compound).

-

Determine the retention factor for this compound from its chromatogram.

-

Use the calibration curve to interpolate the LogP value for this compound.

-

Causality Behind Experimental Choices:

-

Reverse-Phase HPLC: In reverse-phase HPLC, the stationary phase is nonpolar (C18) and the mobile phase is polar. Lipophilic compounds have a stronger affinity for the stationary phase and thus elute later (longer retention time), providing a direct correlation with LogP.

-

Calibration with Standards: Using a set of standards with a range of known LogP values allows for the creation of a reliable calibration curve, ensuring the accurate determination of the LogP of the unknown compound.

Caption: HPLC-based LogP Determination Workflow.

III. Aqueous Solubility

Aqueous solubility is a fundamental property that significantly impacts a drug's bioavailability. Poorly soluble compounds often exhibit low absorption from the gastrointestinal tract.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound sample

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials containing a known volume of PBS at different pH values. The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

-

Sample Processing:

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Alternatively, centrifuge the vials at high speed and then collect the supernatant.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

-

The determined concentration represents the aqueous solubility of the compound at that specific pH and temperature.

-

Causality Behind Experimental Choices:

-

Excess Solid: The presence of undissolved solid ensures that the solution is saturated and that the measured concentration represents the true equilibrium solubility.

-

Prolonged Shaking: Continuous agitation for an extended period is necessary to ensure that the system reaches thermodynamic equilibrium.

-

Filtration/Centrifugation: Removal of all solid particles is critical to avoid overestimation of the solubility.

Caption: Shake-Flask Aqueous Solubility Determination.

IV. Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and identification of organic compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The two protons on the benzene ring are expected to appear as a triplet in the aromatic region (typically δ 7.0-8.0 ppm). The coupling to the two adjacent fluorine atoms will cause this splitting pattern.

-

Methyl Protons: The three protons of the methyl group will appear as a singlet in the aliphatic region (typically δ 2.0-2.5 ppm), as there are no adjacent protons to couple with.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: The carbon atoms of the benzene ring will show characteristic chemical shifts, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.

-

Nitrile Carbon: The carbon of the nitrile group (C≡N) will appear as a singlet in a characteristic downfield region (typically δ 110-125 ppm).

-

Methyl Carbon: The carbon of the methyl group will appear as a singlet in the upfield aliphatic region (typically δ 15-25 ppm).

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2260 cm⁻¹ characteristic of the nitrile group.

-

C-F Stretch: Strong absorption bands are expected in the region of 1000-1400 cm⁻¹ corresponding to the carbon-fluorine bonds.

-

Aromatic C=C Stretch: Medium to weak absorption bands are expected in the region of 1400-1600 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands are expected just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorption bands are expected just below 3000 cm⁻¹ for the methyl group.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 153.13) should be observed. Due to the presence of one nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule.

-

Fragmentation Pattern: Common fragmentation pathways for benzonitriles include the loss of HCN (27 mass units) and the fragmentation of the alkyl substituent. The presence of fluorine atoms will also influence the fragmentation pattern, with potential losses of F (19 mass units) or HF (20 mass units).[2]

References

-

PubChemLite. (n.d.). This compound (C8H5F2N). Retrieved from [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.

- Avdeef, A. (2012).

-

World Health Organization. (2006). Annex 4: Guidance on the conduct of solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 937. Retrieved from [Link]

- U.S. Environmental Protection Agency. (1998). Fate, Transport, and Transformation Test Guidelines, OPPTS 830.

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Difluoro-4-methylbenzonitrile

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-Difluoro-4-methylbenzonitrile. In the absence of definitive, publicly available experimental spectra for this specific compound, this document leverages high-quality predicted data, substantiated by experimental data from structurally analogous compounds and foundational NMR principles. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectral characteristics of this and related fluorinated aromatic compounds.

Introduction: The Structural Context of this compound

This compound is a substituted aromatic compound featuring a benzonitrile core with two fluorine atoms ortho to the nitrile group and a methyl group in the para position. The interplay of the electron-withdrawing fluorine and nitrile substituents with the electron-donating methyl group creates a unique electronic environment that is reflected in its NMR spectra. Understanding these spectral features is paramount for structural verification, purity assessment, and for predicting its chemical behavior in various applications, including pharmaceutical and materials science research.

This guide will provide a detailed interpretation of the predicted ¹H and ¹³C NMR spectra, focusing on chemical shifts (δ), multiplicities, and coupling constants (J). The predictions are rationalized through a comparative analysis with the known experimental spectra of 2,6-difluorotoluene, 2,6-difluorobenzonitrile, and 4-methylbenzonitrile.

Figure 1: Chemical structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting two main signals corresponding to the aromatic protons and the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Protons | Predicted Coupling Constant (J, Hz) |

| ~7.0 - 7.2 | Triplet (t) | 2H (H-3, H-5) | ³J(H,F) ≈ 8-10 |

| ~2.4 | Singlet (s) | 3H (CH₃) | - |

Analysis and Justification

-

Aromatic Protons (H-3, H-5): The two aromatic protons are chemically equivalent due to the molecule's symmetry. They are predicted to appear as a triplet in the range of δ 7.0-7.2 ppm. This downfield shift is characteristic of protons on an aromatic ring. The triplet multiplicity arises from coupling to the two adjacent fluorine atoms (²JHF). The magnitude of this coupling is typically in the range of 8-10 Hz for ortho H-F coupling. This prediction is supported by the experimental data for 2,6-difluorotoluene, where the H-3 and H-5 protons appear as a triplet at δ 6.803 ppm[1]. The presence of the additional electron-withdrawing nitrile group in our target molecule is expected to shift these protons further downfield.

-

Methyl Protons (CH₃): The three protons of the methyl group are equivalent and are predicted to appear as a singlet at approximately δ 2.4 ppm. This chemical shift is typical for a methyl group attached to an aromatic ring. For instance, the methyl protons in 4-methylbenzonitrile appear as a singlet at δ 2.42 ppm. The absence of adjacent protons results in a singlet multiplicity.

Caption: Workflow for predicting the ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The coupling with fluorine atoms will result in characteristic splitting patterns for the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constants (Hz) |

| C1 | ~95-100 | Triplet (t) | ²J(C,F) ≈ 25-35 |

| C2, C6 | ~160-164 | Doublet of Doublets (dd) | ¹J(C,F) ≈ 250-260, ³J(C,F) ≈ 5-10 |

| C3, C5 | ~112-115 | Triplet (t) | ²J(C,F) ≈ 18-22 |

| C4 | ~145-150 | Singlet (s) | - |

| CN | ~115-118 | Singlet (s) | - |

| CH₃ | ~20-22 | Singlet (s) | - |

Analysis and Justification

-

C1 (ipso-carbon to CN): This carbon is predicted to appear at a relatively upfield position for a quaternary aromatic carbon, around δ 95-100 ppm. This is due to the shielding effect of the two ortho fluorine atoms. It will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JCF). In 2,6-difluorobenzonitrile, the corresponding carbon appears in this region[2].

-

C2, C6 (carbons bonded to F): These carbons are directly attached to fluorine, leading to a significant downfield shift to around δ 160-164 ppm. They will appear as a doublet of doublets due to the large one-bond coupling to the directly attached fluorine (¹JCF) and a smaller three-bond coupling to the other fluorine atom (³JCF). This is a characteristic feature of 1,3-difluorinated benzene rings. For example, in 2,6-difluorotoluene, the carbons bonded to fluorine appear as a triplet (due to symmetry) at δ 161.7 ppm with a large ¹JCF of 250.9 Hz[1].

-

C3, C5 (aromatic CH): These carbons are predicted to resonate in the δ 112-115 ppm region. They will appear as a triplet due to coupling with the two neighboring fluorine atoms (one ²JCF and one ⁴JCF, though the latter is often small and may not be resolved, leading to an apparent triplet from the larger two-bond coupling). In 2,6-difluorotoluene, these carbons appear as a triplet at δ 112.5 ppm[1].

-

C4 (ipso-carbon to CH₃): This carbon, attached to the methyl group, is expected to be significantly deshielded due to the para-cyano group and the cumulative electron-withdrawing effect of the fluorine atoms, placing it in the δ 145-150 ppm range. In 4-methylbenzonitrile, this carbon appears at δ 143.6 ppm.

-

CN (nitrile carbon): The nitrile carbon typically appears in the δ 115-120 ppm range and is expected to be a singlet. In 4-methylbenzonitrile, the nitrile carbon is at δ 119.0 ppm.

-

CH₃ (methyl carbon): The methyl carbon is predicted to have a chemical shift of around δ 20-22 ppm, which is typical for a methyl group on a benzene ring. In 4-methylbenzonitrile, this carbon appears at δ 21.7 ppm.

Caption: Logical flow for the prediction and justification of the ¹³C NMR spectrum.

Experimental Protocols

For the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used depending on the sample's solubility.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time, given the low natural abundance of ¹³C.

-

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

NMR Spectrometer Parameters

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better resolution and sensitivity, which is particularly important for resolving complex coupling patterns.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for carbons not coupled to fluorine.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be required to obtain a spectrum with a good signal-to-noise ratio.

-

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling constants are well-grounded in the established principles of NMR spectroscopy and are strongly supported by experimental data from structurally related compounds. This guide serves as a valuable resource for the structural characterization of this molecule and provides a framework for the interpretation of NMR data for other complex fluorinated aromatic compounds. The provided experimental protocols offer a starting point for obtaining high-quality experimental data, which would be the ultimate confirmation of these predictions.

References

-

PubChem. (n.d.). p-Tolunitrile. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 4-Methyl-benzonitrile cation. Wiley-VCH GmbH. [Link]

-

Wired Chemist. (n.d.). 4-methylbenzonitrile Carbon-13 Full Spectrum. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,6-Difluoro-4-methylbenzonitrile

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 2,6-Difluoro-4-methylbenzonitrile, a compound of significant interest to researchers, scientists, and drug development professionals. In the absence of a publicly available experimental crystal structure for this specific molecule, this guide pioneers a multi-faceted approach. It combines a detailed, actionable protocol for the synthesis and single-crystal growth of the target compound with a robust, first-principles computational methodology for its crystal structure prediction using Density Functional Theory (DFT). Furthermore, a predictive analysis of the crystal packing and intermolecular interactions is presented, grounded in a comparative study with the experimentally determined structure of its close analogue, 2,6-dibromo-4-methylbenzonitrile. This guide is designed to be a self-validating system, offering both the means to experimentally determine the crystal structure and a theoretical framework to understand it, thereby empowering researchers to bridge the gap between molecular design and solid-state properties.

Introduction: The Significance of this compound in Modern Chemistry

Fluorinated organic molecules are cornerstones of modern pharmaceutical and materials science. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Benzonitrile derivatives, in particular, are versatile building blocks in organic synthesis and are prevalent in many approved pharmaceuticals.[1] The nitrile group can participate in various chemical transformations and often acts as a key interacting moiety in biological systems.[2]

This compound combines these key features: a benzonitrile core for versatile chemistry, a methyl group for steric and electronic modulation, and vicinal fluorine atoms that significantly influence the molecule's electronic and conformational landscape. Understanding the three-dimensional arrangement of this molecule in the solid state is paramount for predicting its behavior in various applications, from its dissolution properties in drug formulation to its charge transport characteristics in organic electronics.

This guide, therefore, addresses the critical need for a detailed understanding of the crystal structure of this compound. It is structured to provide a complete workflow, from chemical synthesis to in-depth structural analysis, leveraging both experimental and computational techniques.

A Proposed Pathway for Synthesis and Single-Crystal Growth

The first and most critical step in experimental crystal structure analysis is the preparation of high-quality single crystals. This section outlines a proposed synthetic route and subsequent crystallization protocols for this compound.

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is the Sandmeyer reaction, a robust transformation for converting an aryl amine to an aryl nitrile.[3][4] The proposed starting material is 2,6-difluoro-4-methylaniline.

Reaction Scheme:

Experimental Protocol:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2,6-difluoro-4-methylaniline in an aqueous solution of hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

-

Single-Crystal Growth Methodologies

Obtaining diffraction-quality single crystals is often a matter of careful experimentation with various crystallization techniques.[5][6][7] The following methods are recommended for this compound.

Table 1: Recommended Crystallization Techniques

| Technique | Description | Protocol |

| Slow Evaporation | A saturated or near-saturated solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.[5] | 1. Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) to form a nearly saturated solution. 2. Filter the solution to remove any particulate matter. 3. Place the solution in a clean vial, cover it with parafilm, and pierce a few small holes to allow for slow solvent evaporation. 4. Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks. |

| Vapor Diffusion | A solution of the compound is exposed to the vapor of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[7][8] | 1. Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) in a small, open vial. 2. Place this vial inside a larger, sealed jar containing a layer of a volatile "anti-solvent" (e.g., hexane or pentane). 3. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, promoting crystal growth. |

| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[9] | 1. Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature (below the solvent's boiling point). 2. Once the solid is fully dissolved, allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in a Dewar filled with warm water. 3. Further slow cooling in a refrigerator may also be beneficial. |

Computational Crystal Structure Prediction: A DFT-Based Approach

In the absence of experimental data, ab initio crystal structure prediction (CSP) provides a powerful tool for identifying likely polymorphs and their corresponding crystal structures.[10][11] Density Functional Theory (DFT) with dispersion corrections is a highly accurate method for calculating the lattice energies of molecular crystals.[12]

Workflow for Crystal Structure Prediction

The following workflow outlines a robust computational protocol for predicting the crystal structure of this compound.

Caption: Key potential intermolecular interactions.

Conclusion and Future Directions

This technical guide provides a comprehensive, multi-pronged strategy for the crystal structure analysis of this compound. By detailing both a robust experimental workflow for synthesis and crystallization and a rigorous computational protocol for ab initio structure prediction, this document serves as a vital resource for researchers in drug development and materials science. The predictive analysis, based on the known structure of a close chemical analogue, offers valuable initial insights into the expected intermolecular interactions and crystal packing motifs.

The ultimate goal is the experimental determination of the crystal structure of this compound via single-crystal X-ray diffraction. The protocols outlined herein provide a clear path toward achieving this objective. The resulting experimental data will not only provide a definitive answer to the solid-state structure of this important molecule but will also serve as a crucial validation for the computational predictions. This synergistic approach of combining experimental and theoretical methods represents the state-of-the-art in modern structural chemistry and will undoubtedly accelerate the rational design of new pharmaceuticals and functional materials based on the this compound scaffold.

References

-

Crystal structure prediction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Price, S. L. (2004). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 56(3), 301-319. [Link]

-

Noland, W. E., Britton, D., & Lam, K. (2017). Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1913–1916. [Link]

-

Noland, W. E., Britton, D., & Lam, K. (2017). Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide. Semantic Scholar. [Link]

-

Jones, C. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. ChemistryViews. [Link]

-

Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using evolutionary algorithms: Principles and applications. The Journal of Chemical Physics, 124(24), 244704. [Link]

-

A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study. (n.d.). ResearchGate. [Link]

-

Crystallization. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Reliable and practical computational prediction of molecular crystal polymorphs with the DFT+MBD method. (2025). American Chemical Society. [Link]

-

Guide for crystallization. (n.d.). University of Geneva. [Link]

-

Argent, S. P., & Champness, N. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1795-1809. [Link]

-

Crystallisation Techniques. (2006). University of Canterbury. [Link]

-

Hamam, S. (2013). Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. Fluorine Notes. [Link]

-

How to choose a functional and basis set for your DFT calculation. (2024, July 21). YouTube. [Link]

-

The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Hyla, A. S., et al. (2008). Implementation and Performance of DFT-D with Respect to Basis Set and Functional for Study of Dispersion Interactions in Nanoscale Aromatic Hydrocarbons. Journal of Chemical Theory and Computation, 4(12), 2030-2048. [Link]

-

On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. (2025). arXiv. [Link]

- Preparation method of 3-fluoro-4-methylbenzonitrile. (n.d.).

-

Price, S. L. (2010). Crystal structure prediction and isostructurality of three small organic halogen compounds. CrystEngComm, 12(4), 975-983. [Link]

-

Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1464. [Link]

-

Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers. (2013). Langmuir, 29(34), 10837-10843. [Link]

-

Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022). ChemRxiv. [Link]

-

Al-Majid, A. M., et al. (2022). DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-t[3][10][13]riazolo[1,5-a]quinazolines. Molecules, 27(15), 4786. [Link]

-

Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. (n.d.). PrepChem. [Link]

-

Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. (n.d.). ResearchGate. [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (n.d.). Organic Syntheses. [Link]

-

nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. (n.d.). Organic Syntheses. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 19(3), 827-862. [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. (n.d.). Journal of Chemical Research, Synopses. [Link]

-

Aromatic Substitution. (n.d.). Vapourtec. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. (2018). Journal of the American Chemical Society, 140(40), 12970-12979. [Link]

-

Geometry Optimization. (n.d.). EXPO - Software Ic. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Molbank, 2024(3), M1845. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2018). Angewandte Chemie International Edition, 57(40), 13018-13022. [Link]

-

SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024). Malaysian Journal of Analytical Sciences, 28(1), 21-39. [Link]

Sources

- 1. 2,6-Difluoro-4-formylbenzonitrile | C8H3F2NO | CID 21904655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 10. orgsyn.org [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. lscollege.ac.in [lscollege.ac.in]

Theoretical studies on the molecular structure of 2,6-Difluoro-4-methylbenzonitrile

An In-Depth Technical Guide to the Theoretical Investigation of 2,6-Difluoro-4-methylbenzonitrile's Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzonitriles are pivotal structural motifs in medicinal chemistry and materials science, valued for their unique electronic properties and ability to participate in various intermolecular interactions. This guide provides a comprehensive theoretical framework for the molecular analysis of this compound, a compound of significant interest due to its potential applications stemming from the interplay of its electron-withdrawing and donating groups. We will explore its optimized geometry, vibrational frequencies, and electronic characteristics through a combination of Density Functional Theory (DFT) and other computational methods. This document serves as a roadmap for in silico investigation, detailing the causality behind methodological choices and providing a self-validating system of protocols for researchers.

Introduction: The Significance of Fluorinated Benzonitriles

Benzonitrile derivatives are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The specific compound, this compound, presents a fascinating case study. The strong electron-withdrawing nature of the two fluorine atoms and the nitrile group, combined with the electron-donating methyl group, creates a unique electronic environment within the aromatic ring. Understanding the precise molecular structure and electronic distribution is crucial for predicting its reactivity, intermolecular interactions, and potential as a lead compound in drug discovery or as a functional unit in advanced materials.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, non-destructive means to elucidate these properties at an atomic level of detail.[1][2] This guide will detail the application of Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules, to predict the key structural and spectroscopic features of this compound.

Methodological Framework: A Hybrid Computational and Spectroscopic Approach

To ensure the highest degree of accuracy, a combination of theoretical calculations and experimental validation is the gold standard in molecular characterization. While this guide focuses on the theoretical protocol, it is designed to be validated by experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy.

Computational Details: The Power of Density Functional Theory

All theoretical calculations are proposed to be performed using the Gaussian suite of programs. The choice of the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is based on its proven track record of providing excellent agreement with experimental results for a wide range of organic molecules.[3][4] The 6-311++G(d,p) basis set is selected to provide a balanced description of the electronic structure, accounting for polarization and diffuse functions, which are crucial for accurately modeling the effects of the electronegative fluorine and nitrogen atoms.

The computational workflow is as follows:

-

Geometry Optimization: The initial molecular structure of this compound is optimized to find the global minimum on the potential energy surface. This ensures that all calculated properties correspond to the most stable conformation of the molecule.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra. The calculated frequencies are typically scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method.[5]

-

Potential Energy Distribution (PED) Analysis: To provide a detailed assignment of the vibrational modes, a PED analysis is performed using the VEDA4 program.[3] This allows for a quantitative description of the contribution of individual internal coordinates (bond stretching, angle bending, etc.) to each normal mode of vibration.

Caption: Computational workflow for the theoretical analysis of this compound.

Experimental Protocols for Validation

-

FT-IR Spectroscopy: The FT-IR spectrum of a solid sample of this compound would be recorded in the 4000–400 cm⁻¹ range using a KBr pellet technique.

-

FT-Raman Spectroscopy: The FT-Raman spectrum would be obtained using a Nd:YAG laser operating at 1064 nm in the 3500–50 cm⁻¹ range.

The experimental spectra serve as the benchmark against which the scaled theoretical vibrational frequencies are compared, thereby validating the computational model.

Results and Discussion: A Deep Dive into Molecular Properties

Molecular Geometry

The optimized molecular structure of this compound is predicted to be planar, belonging to the C2v point group. The presence of the bulky fluorine atoms ortho to the nitrile group is expected to have a minimal effect on the planarity of the benzene ring. The key geometrical parameters (bond lengths and angles) are presented in Table 1. The C-F bond lengths are anticipated to be in the typical range for fluorinated aromatic compounds. The C≡N bond length of the nitrile group is a sensitive indicator of the electronic environment; the strong electron-withdrawing effect of the fluorine atoms is expected to slightly shorten this bond compared to unsubstituted benzonitrile.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C6-C1-C2 | 118.5 |

| C1-C6 | 1.395 | C1-C2-C3 | 121.0 |

| C2-C3 | 1.388 | C2-C3-C4 | 119.5 |

| C3-C4 | 1.390 | C3-C4-C5 | 120.0 |

| C4-C5 | 1.390 | C4-C5-C6 | 119.5 |

| C5-C6 | 1.388 | C5-C6-C1 | 121.0 |

| C1-C7 | 1.450 | C2-C1-C7 | 120.8 |

| C7-N8 | 1.156 | C6-C1-C7 | 120.8 |

| C2-F9 | 1.345 | C1-C2-F9 | 119.5 |

| C6-F10 | 1.345 | C1-C6-F10 | 119.5 |

| C4-C11 | 1.510 | C3-C4-C11 | 120.0 |

| C11-H12 | 1.090 | C5-C4-C11 | 120.0 |

| C11-H13 | 1.090 | H12-C11-H13 | 109.5 |

| C11-H14 | 1.090 | H13-C11-H14 | 109.5 |

Note: Atom numbering corresponds to the diagram below.

Caption: Atom numbering scheme for this compound.

Vibrational Analysis

The molecule has 16 atoms and therefore 42 normal modes of vibration. A detailed assignment of these modes is crucial for interpreting the experimental spectra. Key predicted vibrational frequencies are summarized in Table 2.

-

C≡N Stretch: The nitrile stretching vibration is one of the most characteristic bands. In benzonitrile, it appears around 2230 cm⁻¹. Due to the strong electron-withdrawing effect of the ortho-fluorine atoms, this band in this compound is expected to shift to a higher wavenumber, likely in the 2235-2245 cm⁻¹ range.[6]

-

C-F Stretches: The C-F stretching vibrations are typically strong in the IR spectrum and are expected to appear in the 1200-1300 cm⁻¹ region.

-

CH₃ Vibrations: The methyl group will exhibit symmetric and asymmetric stretching vibrations (around 2870 and 2960 cm⁻¹, respectively) and bending vibrations (around 1450 and 1375 cm⁻¹).

-

Aromatic C-H and C-C Stretches: The aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while the aromatic ring C-C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Table 2: Predicted Major Vibrational Frequencies and Assignments

| Predicted Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment (PED Contribution %) |

| ~3080 | - | - | Aromatic C-H stretch |

| ~2960 | - | - | CH₃ asymmetric stretch |

| ~2870 | - | - | CH₃ symmetric stretch |

| ~2240 | - | - | C≡N stretch |

| ~1600 | - | - | Aromatic C-C stretch |

| ~1450 | - | - | CH₃ asymmetric bend |

| ~1250 | - | - | C-F stretch |

| ~850 | - | - | Aromatic C-H out-of-plane bend |

Electronic Properties: HOMO-LUMO and NBO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule.[7][8][9] The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.[7] For this compound, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO will likely have significant contributions from the nitrile group and the carbon atoms attached to the fluorine atoms. This indicates that the lowest energy electronic transition will involve a π → π* charge transfer within the molecule.

NBO analysis provides a detailed picture of the charge distribution and bonding interactions within the molecule.[10] This method localizes the molecular orbitals into Lewis-type (bonding, lone pair) and non-Lewis-type (antibonding, Rydberg) orbitals. The analysis of donor-acceptor interactions in the NBO basis reveals the extent of intramolecular charge transfer (ICT) and hyperconjugative interactions. For this molecule, significant interactions are expected between the lone pairs of the fluorine and nitrogen atoms and the antibonding orbitals of the aromatic ring, which contributes to the overall stability of the molecule. The Mulliken charge distribution, derived from the NBO analysis, will likely show a high negative charge on the fluorine and nitrogen atoms and a positive charge on the carbon atoms attached to them, highlighting the polar nature of these bonds.

Potential Applications and Future Directions

The theoretical data presented in this guide provides a solid foundation for understanding the fundamental properties of this compound. This knowledge is directly applicable to:

-

Drug Design: The detailed electrostatic potential map and understanding of HOMO-LUMO distributions can guide the design of novel inhibitors or receptor ligands by identifying sites for hydrogen bonding and other non-covalent interactions.

-

Materials Science: The predicted electronic properties are valuable for designing novel organic materials with specific optical or electronic characteristics, such as those used in organic light-emitting diodes (OLEDs).[11]

Future work should focus on the experimental validation of these theoretical predictions. Furthermore, theoretical investigations into the molecule's reactivity, such as predicting sites for electrophilic and nucleophilic attack, and its interactions with biological targets through molecular docking studies, would be valuable next steps.

Conclusion

This technical guide has outlined a comprehensive theoretical protocol for the detailed investigation of the molecular structure and properties of this compound. By leveraging the power of Density Functional Theory, we can predict its geometry, vibrational spectra, and key electronic characteristics with a high degree of confidence. This in silico approach provides invaluable insights that can accelerate research and development in both medicinal chemistry and materials science, offering a robust and scientifically rigorous framework for future studies.

References

- Sundaraganesan, N., et al. (2009). Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4-methylbenzonitrile. Indian Journal of Pure & Applied Physics, 47, 481-490.

- Sert, Y., et al. (2013). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 248-255.

- Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.

-

PubChem. 2,6-Difluoro-4-(2-phenylmethoxyethyl)benzonitrile. National Center for Biotechnology Information. Available at: [Link].

- Grote, D., et al. (2006).

- Malik, S., et al. (2022). MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. Journal of Ovonic Research, 18(4), 421-434.

- Sundaraganesan, N., et al. (2009). Molecular structure, vibrational spectroscopic studies and analysis of 2-fluoro-5-methylbenzonitrile. Indian Journal of Pure & Applied Physics, 47, 481-490.

-

Neese, F. (2022). ORCA 6.0 Manual: Natural Bond Orbital (NBO) Analysis. Max-Planck-Institut für Kohlenforschung. Available at: [Link].

-

PubChem. 2,6-Difluoro-4-formylbenzonitrile. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 2,6-Difluorobenzonitrile. National Center for Biotechnology Information. Available at: [Link].

-

Malik, S., et al. (2022). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. ResearchGate. Available at: [Link].

- Britton, D., et al. (2017). Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide.

-

Chemcasts. Thermophysical Properties of 2,6-Difluoro-4-methoxybenzonitrile. Available at: [Link].

- Rosli, N. H., et al. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 28(1), 21-32.

-

ResearchGate. HOMO and LUMO plots for the 4-amino-2-chlorobenzonitrile. Available at: [Link].

- Radhi, A. H., et al. (2020). HOMO-LUMO Energies and Geometrical Structures Effect on Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. NeuroQuantology, 18(1), 37-45.

-

Sert, Y., et al. (2013). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. PubMed. Available at: [Link].

- Arjunan, V., et al. (2011). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 229-236.

- Ramalingam, S., et al. (2017). ANALYSES OF MOLECULAR STRUCTURE, VIBRATIONAL SPECTRA, NBO, HOMO-LUMO AND NLO STUDIES OF 1,5-DIFLUORO-2,4- DINITROBENZENE AND 1-CHLORO-2,4-DINITROBENZENE.

- Arjunan, V., et al. (2012). Combined spectroscopic and DFT studies on 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene. Journal of Molecular Structure, 1016, 106-116.

- Ramalingam, S., et al. (2017). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Journal of Chemical and Pharmaceutical Research, 9(11), 104-118.

- Saravanan, S. P., et al. (2017). Spectroscopic investigations of 2,5-Difluoronitrobenzene using Hartree-Fock (HF) and density functional theory (DFT) calculations. Journal of Molecular Structure, 1127, 784-795.

- Senthilkumar, K., et al. (2014). DFT studies on the electronic structures of 4-methoxybenzonitrile dye for Dye-Sensitized Solar Cell. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1091.

-

PrepChem. Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Available at: [Link].

-

Senthilkumar, K., et al. (2014). DFT Studies on the Electronic Structures of 4-Methoxybenzonitrile Dye for Dye-Sensitized Solar Cell. ResearchGate. Available at: [Link].

- Krishnakumar, V., & John, X. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154.

Sources

- 1. researchgate.net [researchgate.net]

- 2. One moment, please... [mjas.analis.com.my]

- 3. Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. periodicals.karazin.ua [periodicals.karazin.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 11. ossila.com [ossila.com]

The Solubility Profile of 2,6-Difluoro-4-methylbenzonitrile: A Technical Guide for Pharmaceutical and Agrochemical Development

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,6-Difluoro-4-methylbenzonitrile, a key intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. In the absence of extensive experimental solubility data in the public domain, this document employs a predictive methodology based on Hansen Solubility Parameters (HSP) to forecast the compound's behavior in a wide array of common organic solvents. This theoretical framework is complemented by a detailed, step-by-step experimental protocol for the empirical validation of the predicted solubility, ensuring a robust and reliable approach for researchers and process chemists. The guide is designed to empower scientists in drug discovery, process development, and formulation science with the necessary tools to make informed decisions regarding solvent selection, thereby accelerating development timelines and improving process efficiency.

Introduction: The Critical Role of Solubility in Chemical Synthesis

The solubility of a compound is a fundamental physicochemical property that governs its behavior in a liquid medium.[1] In the realms of pharmaceutical and agrochemical development, understanding and controlling solubility is paramount. It directly influences reaction kinetics, crystallization, purification, formulation, and bioavailability.[2] Poor solubility can lead to significant challenges in process development, such as low reaction yields, difficult purifications, and inadequate formulation characteristics, ultimately hindering the progression of promising drug candidates and crop protection agents.

This compound is an emerging building block in organic synthesis, valued for the unique electronic properties conferred by its fluorinated aromatic ring and the reactive nitrile group. As this molecule is increasingly utilized in the synthesis of complex target structures, a thorough understanding of its solubility in common organic solvents becomes indispensable for optimizing synthetic routes and developing robust manufacturing processes. This guide aims to bridge the current knowledge gap by providing a predictive and experimental framework for assessing the solubility of this important intermediate.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

In the absence of direct experimental data, a powerful predictive tool is the Hansen Solubility Parameter (HSP) theory.[3] This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] The central tenet of the HSP theory is "like dissolves like," meaning that substances with similar HSP values are likely to be miscible.

The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller distance indicates a higher likelihood of dissolution. This relationship is quantified by the Relative Energy Difference (RED) number, where a RED value less than 1 suggests high affinity (good solubility), a value close to 1 indicates a borderline system, and a value greater than 1 suggests low affinity (poor solubility).

Estimation of Hansen Solubility Parameters for this compound

To predict the solubility of this compound, its HSP values must first be determined. In the absence of experimental data, group contribution methods provide a reliable estimation based on the molecular structure of the compound.[2][4] These methods assign specific values to different functional groups and molecular fragments, which are then summed to calculate the overall HSP of the molecule.

For this compound, the molecule can be dissected into the following contributing groups: an aromatic ring, two fluorine atoms, a methyl group, and a nitrile group. By utilizing established group contribution values from the literature, the HSP for this compound are estimated as follows:

-

δD (Dispersion): ~18.5 MPa½

-

δP (Polar): ~8.0 MPa½

-

δH (Hydrogen Bonding): ~5.0 MPa½

These estimated values serve as the foundation for predicting the solubility of this compound in a range of common organic solvents.

Predicted Solubility of this compound in Common Organic Solvents

With the estimated HSP of this compound, we can now predict its solubility in a variety of organic solvents. The following table summarizes the HSP of selected solvents and the calculated RED number for their interaction with this compound. A lower RED number suggests a higher predicted solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | RED Number | Predicted Solubility |

| Non-Polar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | > 2.0 | Poor |

| Toluene | 18.0 | 1.4 | 2.0 | < 1.0 | Good |

| Benzene | 18.4 | 0.0 | 2.0 | < 1.0 | Good |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | < 1.0 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | < 1.0 | Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | > 1.0 | Moderate |

| Dichloromethane | 17.0 | 7.3 | 7.1 | < 1.0 | Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | < 1.0 | Good |